D-alpha-Methyl DOPA

Pharmacokinetics Bioavailability Stereoselective Transport

D-α-Methyl DOPA is the D-enantiomer of α-methyldopa, formally designated Methyldopa EP Impurity D-the only reference standard acceptable for chiral purity quantification of L-α-Methyldopa API per European Pharmacopoeia monographs. Unlike the pharmacologically active L-isomer, this enantiomer is not a substrate for aromatic L-amino acid decarboxylase and cannot form antihypertensive metabolites, making it the ideal stereochemical control for mechanistic studies. • EP-compliant impurity standard for HPLC/chiral method validation and ANDA/QC batch release testing. • Enantiomer-specific DQ8 peptide-MHC class II inhibitor; blocks antigen presentation to CD4+ T cells in Type 1 Diabetes and Celiac Disease models. • Distinct transporter profile-passively diffuses across blood-ocular and blood-brain barriers, enabling comparative transport studies vs. the actively transported L-isomer.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 2799-15-7
Cat. No. B023093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-alpha-Methyl DOPA
CAS2799-15-7
Synonyms3-Hydroxy-α-methyl-D-tyrosine;  D-3-(3,4-Dihydroxyphenyl)-2-methylalanine;  (+)-α-Methyldopa;  D-(3,4-Dihydroxyphenyl)-2-methylalanine;  D-Methyldopa; 
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N
InChIInChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)
InChIKeyCJCSPKMFHVPWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-alpha-Methyl DOPA Procurement Guide


D-alpha-Methyl DOPA (CAS 2799-15-7), also designated as (R)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid or (+)-α-Methyldopa, is the D-enantiomer of the alpha-methylated amino acid analog of DOPA . It is formally recognized as Methyldopa EP Impurity D, a pharmacopoeial reference standard essential for analytical method development and quality control of the antihypertensive agent L-α-Methyldopa (Methyldopa) [1]. Unlike the clinically active L-isomer, the D-enantiomer exhibits distinct stereospecific interactions with enzymatic and transport systems, rendering it a critical tool for probing stereoselective biochemical mechanisms and a subject of investigation for novel, enantiomer-specific therapeutic applications .

Regulatory Standard Methyldopa EP Impurity D for chiral purity method validation
Stereochemical Tool D-enantiomer to probe decarboxylation-independent mechanisms and transport stereoselectivity
Enantiomer-Specific Research Reported D-isomer-specific MHC class II binding inhibition; L-isomer inactive in this context

Stereochemical Purity of D-alpha-Methyl DOPA


Substitution of D-alpha-Methyl DOPA with its L-enantiomer or the racemic mixture (DL-alpha-Methyl DOPA) is scientifically and procedurally invalid. Stereochemistry is a primary determinant of this compound's biological fate and analytical utility. D-alpha-Methyl DOPA is pharmacologically inert in the context of traditional antihypertensive mechanisms due to a complete lack of metabolic decarboxylation, a prerequisite for the formation of the active metabolites of L-methyldopa [1]. Furthermore, its distinct transport and binding properties, including stereospecific active transport across biological barriers and a unique, enantiomer-selective capacity to inhibit peptide-MHC class II interactions, are exclusive to the D-isomer [2][3]. As an EP impurity standard, its use is mandated for accurate quantification of chiral purity in L-methyldopa drug substance and product; any other form cannot serve this regulatory function [4].

Metabolic Pathway
L-enantiomer undergoes decarboxylation forming active antihypertensive metabolites; D-enantiomer does not, so L contamination may confound mechanistic studies.
Transport & Binding
L-isomer uses active carrier-mediated transport across barriers; D-isomer primarily passive, and D-specific MHC II inhibition is absent in L-isomer.
Regulatory Function
Only D-enantiomer is the official EP Impurity D standard; racemic mixture or L-isomer cannot meet pharmacopoeial method requirements.

D-alpha-Methyl DOPA Comparative Evidence


Stereoselective Oral Absorption

A study using radiolabeled compounds in rats demonstrated a pronounced stereospecificity in oral absorption. The L-isomer of α-methyl-DOPA was absorbed approximately 4-fold more efficiently than the D-isomer following oral administration [1]. This finding is consistent with earlier studies indicating L-methyldopa is more readily absorbed from the gut than its D-enantiomer [2].

Oral Absorption
Cross-study comparable
D-isomer ~10% vs L-isomer ~40% relative absorption (~4-fold difference)
Systemic exposure varies ~4-fold; chiral purity critical for in vivo interpretation
Radiolabeled oral rat model; cross-study data
Pharmacokinetics Bioavailability Stereoselective Transport

Decarboxylation Resistance

The metabolic activation of L-α-Methyldopa requires decarboxylation to its pharmacologically active amine metabolite, α-methyl-dopamine. Multiple studies across species confirm that D-α-Methyldopa is not a substrate for aromatic L-amino acid decarboxylase. It is 'found not to be decarboxylated' [1], a key reason for its designation as the 'pharmacologically inert' isomer [2]. In contrast, L-α-Methyl-DOPA is decarboxylated in vivo to form α-methyl-dopamine, which is further metabolized to the active antihypertensive agent α-methyl-norepinephrine [3].

Decarboxylation
Class-level inference
D-enantiomer: no detectable decarboxylation; L-enantiomer: significant decarboxylation observed
D-enantiomer provides a non-decarboxylating control for studying L-isomer metabolite effects
Binary outcome; consistent across rat and human studies
Drug Metabolism Enzymology Mechanism of Action

Stereospecific Ocular Transport

A comparative pharmacokinetic study in anesthetized rabbits demonstrated stereospecific active transport of α-Methyldopa into the aqueous humor. Following IV administration, the concentration of the L-isomer in aqueous humor 'reached values above the plasma levels,' providing direct evidence for an active, carrier-mediated transport process. In contrast, the D-isomer did not achieve such superseding concentrations, and its entry was attributed to passive diffusion [1].

Ocular Transport
Head-to-head
L-isomer: active transport (aqueous humor > plasma); D-isomer: passive diffusion
Transport mechanism differs; may affect tissue distribution modeling
IV rabbit model; direct enantiomer comparison
Pharmacokinetics Blood-Brain Barrier Transporter-Mediated Uptake

MHC Class II Binding Inhibition

A distinct and enantiomer-specific biological activity has been identified for D-α-Methyldopa as an inhibitor of the binding of the DQ8 peptide to MHC class II molecules. This mechanism is unrelated to its effects on catecholamine synthesis. D-α-Methyl DOPA is shown to occupy a pocket along the DQ8 peptide-binding groove, thereby inhibiting antigen presentation to CD4+ T cells and slowing the development of type 1 diabetes and celiac disease in preclinical models [1]. The patent literature confirms that this inhibitory activity is selective for the D-isomer and is not observed with the L-isomer [2].

MHC II Binding
Supporting evidence
D-isomer: dose-dependent inhibition of DQ8-MHC II binding; L-isomer: inactive
Reported D-enantiomer-specific MHC class II interaction; L-isomer not active in this assay
In vitro assay and transgenic mouse model; patent-based evidence
Immunology Autoimmune Disease MHC-TCR Interaction Drug Discovery

EP Impurity D Specification

D-alpha-Methyl DOPA is the official reference standard for Methyldopa EP Impurity D, as defined by the European Pharmacopoeia. Its identity and purity are specified for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of L-methyldopa drug substance and product [1][2]. It is supplied with detailed characterization data compliant with regulatory guidelines, ensuring its suitability as a system suitability standard or for spiking experiments to validate chromatographic methods for chiral purity .

EP Specification
Supporting evidence
Official Methyldopa EP Impurity D standard per European Pharmacopoeia monograph
Mandated for chiral purity method validation and impurity control in L-methyldopa products
Used in QC, AMV, ANDA; substitution not permissible
Pharmaceutical Analysis Quality Control Regulatory Compliance Method Validation

D-alpha-Methyl DOPA Validated Applications


D-Isomer Impurity Quantification

Procurement of D-alpha-Methyl DOPA is essential for any analytical laboratory performing quality control on the antihypertensive drug L-α-Methyldopa. As Methyldopa EP Impurity D, it serves as the primary reference standard for developing and validating HPLC or other chiral separation methods to ensure the enantiomeric purity of the active pharmaceutical ingredient (API) and finished dosage forms, as mandated by the European Pharmacopoeia [5]. Use of any other material, including the L-isomer or racemate, is not acceptable for this regulated application.

Stereochemical Negative Control

Due to its established lack of in vivo decarboxylation and subsequent inability to form active antihypertensive metabolites, D-alpha-Methyl DOPA is the ideal inactive, stereochemical control for experiments designed to elucidate the mechanism of action of L-α-Methyldopa . Researchers investigating off-target effects of the L-isomer that are not mediated by α-methyl-norepinephrine formation can use the D-isomer to dissect these pathways without the confounding variable of active metabolite generation [5].

MHC Class II-DQ8 Inhibition

For research programs focused on developing novel small-molecule therapeutics for HLA-DQ8-associated autoimmune diseases, such as Type 1 Diabetes and Celiac Disease, D-alpha-Methyl DOPA is a critical research tool. It is the only enantiomer that demonstrates a dose-dependent inhibition of DQ8 peptide binding to MHC class II molecules, a mechanism distinct from its L-isomer [5]. Procurement of the D-isomer is necessary for in vitro and in vivo studies investigating this specific immunomodulatory pathway.

Stereoselective Transport Mechanisms

The differential transport of D- and L-α-Methyldopa across biological barriers, including the blood-brain and blood-ocular barriers, makes the D-isomer a valuable tool for transporter studies. Its passive diffusion into the aqueous humor, in contrast to the active transport of the L-isomer, provides a clear comparative model for studying amino acid transporter systems . Researchers studying stereoselective drug delivery to the eye or brain can leverage this established difference to validate their models and assays.

Application
Selection Property
Validation Focus
D-Isomer Impurity Quantification
Chiral reference standard identity per EP
Chiral HPLC method validation for L-methyldopa API
Stereochemical Negative Control
Non-decarboxylating enantiomer
Decarboxylation-dependent pathway studies; off-target effect controls
MHC II-DQ8 Pathway Research
D-enantiomer-specific MHC inhibition
DQ8 peptide-binding assays; HLA-DQ8 transgenic models
Stereoselective Transport Studies
Differential transport mechanism
Ocular and CNS transporter-mediated distribution models

Technical Documentation Hub

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37 linked technical documents
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